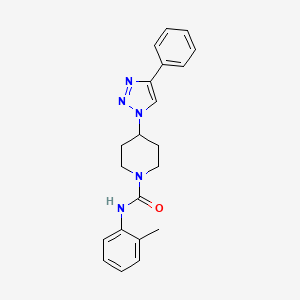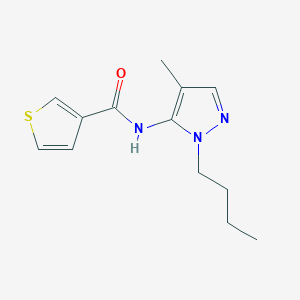![molecular formula C17H20N2O5 B4532210 (3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B4532210.png)
(3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
概要
説明
(3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrrolo[3,4-c]pyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and pyrrole intermediates. Key steps in the synthesis may involve:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the Pyrrolo[3,4-c]pyrrole Core: This step may involve cyclization reactions using appropriate pyrrole derivatives.
Acetylation and Carboxylation: Introduction of the acetyl and carboxylic acid groups can be done using standard organic reactions such as Friedel-Crafts acylation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
化学反応の分析
Types of Reactions
(3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzodioxole and pyrrole moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or halogen groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid could be explored for its therapeutic potential. Its interactions with biological molecules could lead to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid: This compound itself.
2-Fluorodeschloroketamine: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and allows for unique interactions and applications.
特性
IUPAC Name |
(3aR,6aR)-5-acetyl-2-(1,3-benzodioxol-4-ylmethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11(20)19-7-13-6-18(8-17(13,9-19)16(21)22)5-12-3-2-4-14-15(12)24-10-23-14/h2-4,13H,5-10H2,1H3,(H,21,22)/t13-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWSYMTBNBLAT-CXAGYDPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2(C1)C(=O)O)CC3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2CN(C[C@]2(C1)C(=O)O)CC3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B4532127.png)
![N-[2-(acetylamino)phenyl]-2-[2-(3-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B4532135.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4532141.png)
![N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-(1,2,3,6-tetrahydro-4-pyridinyl)acetamide hydrochloride](/img/structure/B4532159.png)
![methyl 5-[(quinazolin-4-yloxy)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4532169.png)
![1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B4532180.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4532182.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4532183.png)
![6-[4-(4-tert-butylbenzyl)piperazin-1-yl]pyrimidine-2,4-diamine](/img/structure/B4532191.png)
![[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(3-methylpyridin-2-yl)methanone](/img/structure/B4532198.png)

![3-[(4-fluorobenzyl)amino]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B4532204.png)
![(1-methyl-1H-imidazol-2-yl)[3'-(1H-pyrazol-3-yl)-3-biphenylyl]methanone trifluoroacetate](/img/structure/B4532211.png)
